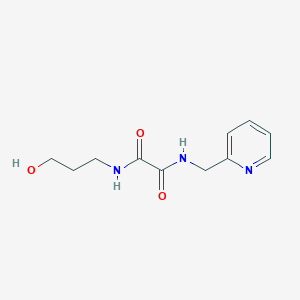
N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HPPME, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds in the body. N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the body's antioxidant defense system.
Biochemical and Physiological Effects
Studies have shown that N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has a number of biochemical and physiological effects in the body. For example, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to reduce the production of inflammatory compounds such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the optimization of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential applications in agriculture and environmental science.
Conclusion
In conclusion, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine, agriculture, and environmental science. While the mechanism of action of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, it has been found to have anti-inflammatory and antioxidant properties and has shown promise in animal models of Alzheimer's disease. Further research is needed to fully understand the potential of N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide and to develop it into a useful tool for various applications.
Méthodes De Synthèse
N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with ethylenediamine, followed by the addition of 3-chloro-1-propanol. The resulting product is then purified through recrystallization to obtain N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide in its pure form.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease. In agriculture, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its ability to enhance crop growth and yield. In environmental science, N-(3-hydroxypropyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have the potential to remove heavy metals and other pollutants from soil and water.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-7-3-6-13-10(16)11(17)14-8-9-4-1-2-5-12-9/h1-2,4-5,15H,3,6-8H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUJOSRNBLNROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

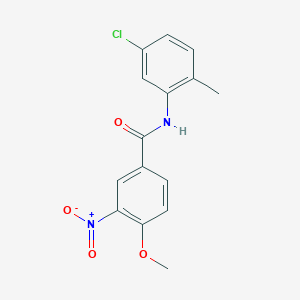
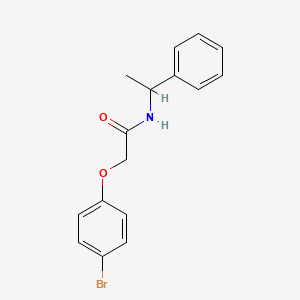
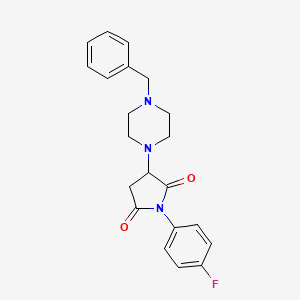
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)


![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
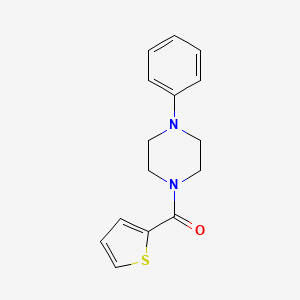
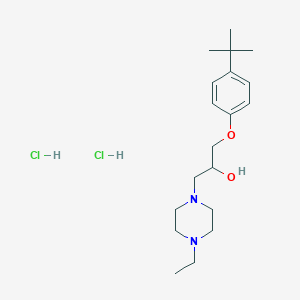
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)